molecular formula C8H6F3N3O B1471355 1-(Azidomethyl)-3-(trifluoromethoxy)benzene CAS No. 620533-85-9

1-(Azidomethyl)-3-(trifluoromethoxy)benzene

Cat. No.: B1471355
CAS No.: 620533-85-9
M. Wt: 217.15 g/mol
InChI Key: KGZGEQHTMIHHNC-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-3-(trifluoromethoxy)benzene is a substituted benzene derivative featuring an azidomethyl (-CH₂N₃) group at the 1-position and a trifluoromethoxy (-OCF₃) group at the 3-position. The compound is of interest in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) to synthesize 1,2,3-triazoles, which have applications in medicinal chemistry, materials science, and corrosion inhibition . Its synthesis typically involves nucleophilic substitution of a benzyl halide precursor with sodium azide (NaN₃), followed by purification via column chromatography .

The trifluoromethoxy group is a strong electron-withdrawing substituent, which influences the electronic properties of the benzene ring and the reactivity of the azide group. This contrasts with analogs bearing electron-donating groups (e.g., methyl) or other electron-withdrawing groups (e.g., halogens, sulfonyl) .

Properties

IUPAC Name

1-(azidomethyl)-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O/c9-8(10,11)15-7-3-1-2-6(4-7)5-13-14-12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZGEQHTMIHHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(Azidomethyl)-3-(trifluoromethoxy)benzene is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. The azide functional group is known for its reactivity, particularly in click chemistry, while the trifluoromethoxy group can influence the compound's lipophilicity and biological interactions.

  • Molecular Formula : C8_8H6_6F3_3N3_3
  • Molecular Weight : 201.15 g/mol
  • Structure : The compound consists of a benzene ring substituted with an azidomethyl group and a trifluoromethoxy group, providing unique reactivity and interaction potential.

Synthesis

The synthesis of 1-(azidomethyl)-3-(trifluoromethoxy)benzene typically involves nucleophilic substitution reactions where appropriate precursors are treated with sodium azide under controlled conditions. Various methods have been reported, yielding high purity and good yields ranging from 70% to 95% depending on the reaction conditions used .

The biological activity of 1-(azidomethyl)-3-(trifluoromethoxy)benzene is primarily attributed to its ability to participate in bioorthogonal reactions. The azide group allows for selective labeling and targeting of biomolecules, making it a valuable tool in chemical biology and drug discovery. The trifluoromethoxy group may enhance the compound's pharmacokinetic properties by increasing metabolic stability and membrane permeability .

Case Studies

  • Antimicrobial Activity : In studies assessing the antimicrobial properties of azide derivatives, 1-(azidomethyl)-3-(trifluoromethoxy)benzene exhibited moderate activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .
  • Phytotoxicity Assays : Research conducted on plant species such as Allium cepa (onion) and Lactuca sativa (lettuce) demonstrated that this compound could inhibit germination and growth, indicating possible herbicidal properties. The results showed a dose-dependent response, with higher concentrations leading to significant phytotoxic effects .
  • Click Chemistry Applications : The compound has been utilized in click chemistry applications to synthesize triazole derivatives. Its azide functionality allows for efficient coupling with alkyne-containing molecules, facilitating the development of complex molecular architectures relevant in drug design .

Data Tables

Property Value
Molecular Weight201.15 g/mol
Yield (Typical Synthesis)70% - 95%
Antimicrobial ActivityModerate
Phytotoxicity (Lactuca sativa)Dose-dependent

Scientific Research Applications

Synthetic Chemistry

1-(Azidomethyl)-3-(trifluoromethoxy)benzene serves as a critical intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including substitution and cycloaddition, makes it a versatile building block for creating fluorinated compounds, which are essential in pharmaceuticals and agrochemicals.

Bioorthogonal Chemistry

The compound is utilized in bioorthogonal reactions, particularly "click" chemistry, which allows for the selective labeling and tracking of biomolecules. This application is crucial in biological research and drug development, where precise targeting of biomolecules is necessary.

Medicinal Chemistry

Research has indicated that derivatives of 1-(azidomethyl)-3-(trifluoromethoxy)benzene may possess therapeutic potential. The trifluoromethoxy group can enhance the pharmacokinetic properties of drug candidates, making them more effective against various diseases. Studies have explored its use as a precursor for developing new antimicrobial and anticancer agents .

Material Science

In material science, this compound contributes to the development of advanced materials such as polymers and coatings with unique properties. The incorporation of fluorinated groups can improve chemical resistance and stability under harsh conditions .

Case Study 1: Antimalarial Activity

A recent study evaluated the antimalarial activity of compounds related to 1-(azidomethyl)-3-(trifluoromethoxy)benzene. The derivatives showed promising results against Plasmodium falciparum, with IC50 values indicating significant efficacy at low concentrations. This suggests potential for developing new antimalarial therapies based on this scaffold .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

The table below compares key properties of 1-(azidomethyl)-3-(trifluoromethoxy)benzene with structurally related compounds:

Compound Name Substituent(s) Key Spectral Data (¹H-NMR, IR) Reactivity in CuAAC Applications Reference
1-(Azidomethyl)-3-(trifluoromethoxy)benzene -OCF₃ (3-position) δ 4.57 (s, 2H, CH₂N₃); IR: 2096 cm⁻¹ (N₃) High (electron-withdrawing group enhances dipole moment) Triazole synthesis, corrosion inhibition
1-(Azidomethyl)-4-fluorobenzene -F (4-position) δ 4.34 (s, 2H); IR: 2098 cm⁻¹ Moderate Antileishmanial agents
1-(Azidomethyl)-4-methylbenzene -CH₃ (4-position) δ 4.32 (s, 2H); IR: 2100 cm⁻¹ Lower (electron-donating group reduces dipole) Polymer chemistry
1-(Azidomethyl)-2-(methylsulfonyl)benzene -SO₂CH₃ (2-position) δ 4.41 (s, 2H); IR: 2102 cm⁻¹ High (polar group stabilizes transition state) Cyclization reactions
1-(Azidomethyl)-3-(trifluoromethyl)benzene -CF₃ (3-position) δ 4.57 (s, 2H); IR: 2096 cm⁻¹ Very high Click chemistry intermediates
Key Observations:
  • Electronic Effects : The trifluoromethoxy group (-OCF₃) enhances the dipole moment of the azide group compared to methyl (-CH₃) but is less electron-withdrawing than -CF₃. This results in intermediate reactivity in CuAAC .
  • Spectral Data : The azide IR stretch (~2096–2102 cm⁻¹) is consistent across analogs, but ¹H-NMR shifts for the CH₂N₃ group vary slightly due to substituent-induced ring polarization .
  • Applications : Trifluoromethoxy and trifluoromethyl derivatives are favored in corrosion inhibition due to their hydrophobic and electron-withdrawing properties, while methyl or halogenated analogs are used in biological contexts .

Preparation Methods

Table 1: Representative Conditions and Yields for Preparation of 1-(Azidomethyl)-3-(trifluoromethoxy)benzene

Entry Benzyl Halide Precursor Azide Source Solvent Temperature Time Yield (%) Reference
1 1-(Bromomethyl)-3-(trifluoromethoxy)benzene NaN3 DMF 60 °C 5 h 94 Optimized batch process with phase-transfer catalysis
2 1-(Chloromethyl)-3-(trifluoromethoxy)benzene NaN3 DMSO 50 °C 12 h 85 Conventional nucleophilic substitution
3 1-(Bromomethyl)-3-(trifluoromethoxy)benzene NaN3 Biphasic (water/organic) + PTC Room temp 4 h 90 Microflow reactor safety-enhanced process

Table 2: Analytical Characterization Parameters

Parameter Typical Value or Range Method Notes
Purity >95% HPLC (C18 reverse phase) Acetonitrile/water mobile phase
NMR (¹H) Benzylic CH2-N3 at δ ~4.5 ppm ¹H NMR Singlet, no coupling to aromatic protons
NMR (¹³C) Aromatic carbons and CF3O carbon at δ 120–130 ppm ¹³C NMR Quartet pattern due to CF3 coupling
Mass Spec M+ consistent with C8H6N3F3O HRMS Confirms molecular formula
IR Azide stretch at ~2100 cm⁻¹ IR spectroscopy Characteristic azide absorption

Q & A

Q. What are the optimal synthetic routes for 1-(Azidomethyl)-3-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of brominated precursors. For example, 1-(bromomethyl)-3-(trifluoromethoxy)benzene reacts with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours . Yields (>75%) depend on solvent purity, stoichiometric excess of NaN₃ (1.5–2.0 equivalents), and inert atmospheres to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to azide instability.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR and X-ray crystallography :
  • NMR : The trifluoromethoxy (-OCF₃) group shows a singlet near δ 3.9–4.2 ppm (¹H) and split signals for CF₃ in ¹⁹F NMR .
  • X-ray : Resolves positional ambiguity of substituents (azidomethyl vs. trifluoromethoxy) and confirms bond angles (e.g., C-N₃ bond length ~1.10 Å) .
  • HPLC-MS : Detects impurities (e.g., residual brominated precursors) with a C18 column and ESI+ mode .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :
  • Azide Hazard Mitigation : Use blast shields, avoid metal catalysts (risk of explosive NaN₃ decomposition), and store in dark, cool conditions (<4°C) .
  • Ventilation : Conduct reactions in fume hoods due to volatile trifluoromethoxy byproducts.
  • Personal Protective Equipment (PPE) : Nitrile gloves, face shields, and flame-resistant lab coats .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The -OCF₃ group deactivates the benzene ring, directing electrophilic substitution to the azidomethyl-bearing position. For example:
  • Click Chemistry : Reacts with terminal alkynes via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Kinetic studies show 2x faster reaction rates compared to non-fluorinated analogs due to enhanced azide electrophilicity .
  • Suzuki-Miyaura Coupling : Requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) due to reduced electron density at the aryl ring .

Q. What strategies resolve contradictions in bioactivity data between 3- and 4-substituted trifluoromethoxy analogs?

  • Methodological Answer :
  • Comparative SAR Studies : Test analogs (e.g., 1-azidomethyl-4-OCF₃-benzene) against Gram-positive bacteria. The 3-substituted derivative shows 2x higher MIC values (e.g., 8 µg/mL vs. 16 µg/mL for 4-substituted) due to steric hindrance at the bacterial cell wall .
  • Computational Modeling : Density Functional Theory (DFT) reveals higher dipole moments (~4.5 D) in the 3-substituted isomer, enhancing membrane permeability .

Q. How can the compound’s azide group be leveraged for bioorthogonal labeling in live-cell imaging?

  • Methodological Answer :
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Use dibenzocyclooctyne (DBCO) probes for copper-free labeling. Protocol:

Incubate cells with 10 µM compound (37°C, 1 hour).

Wash with PBS.

Add DBCO-fluorophore conjugate (5 µM, 30 minutes).

  • Validation : Confocal microscopy confirms mitochondrial localization (co-staining with MitoTracker) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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